Ethyl pyrrole-1-carboxylate

Computational Chemistry Thermochemistry Material Stability

Ethyl pyrrole-1-carboxylate (CAS 4277-64-9), also known as ethyl 1H-pyrrole-1-carboxylate or N-carbethoxypyrrole, is a key synthetic intermediate in medicinal and heterocyclic chemistry. It is a colorless to pale yellow liquid with a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 4277-64-9
Cat. No. B1330239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrrole-1-carboxylate
CAS4277-64-9
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=CC=C1
InChIInChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3
InChIKeyYHANFZMYRFWIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Pyrrole-1-Carboxylate (CAS 4277-64-9): Baseline Properties and Industrial Relevance


Ethyl pyrrole-1-carboxylate (CAS 4277-64-9), also known as ethyl 1H-pyrrole-1-carboxylate or N-carbethoxypyrrole, is a key synthetic intermediate in medicinal and heterocyclic chemistry [1]. It is a colorless to pale yellow liquid with a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol . The compound is characterized by an electron-rich pyrrole ring that undergoes electrophilic aromatic substitution, allowing for diverse functionalization . Its primary utility lies as a protected pyrrole building block, where the ethyl carbamate group serves as an N-protecting and directing moiety, enabling selective transformations at other ring positions [1].

Why Ethyl Pyrrole-1-Carboxylate Substitution with Similar Pyrrole Esters Is Not Trivial


While several alkyl pyrrolecarboxylates exist, their substitution is not interchangeable due to significant differences in physicochemical properties and electronic structure that directly impact downstream reactivity and material properties. The alkyl ester group is not a passive handle; its size and electron-donating ability influence the electron density of the pyrrole ring, thereby affecting its reactivity in electrophilic substitutions and the stability of derived materials . Furthermore, the position of the carboxylate group on the pyrrole ring (e.g., 1- vs. 2- or 3-carboxylate) profoundly alters the compound's electronic structure and, consequently, its behavior in synthetic applications, making a simple substitution without rigorous validation a potential source of experimental failure [1].

Product-Specific Quantitative Evidence for Ethyl Pyrrole-1-Carboxylate (CAS 4277-64-9)


Computational Enthalpy of Formation Compared to Methyl and Positional Isomers

A combined calorimetric and computational study determined the gas-phase standard molar enthalpy of formation for ethyl 1-pyrrolecarboxylate (E1PC) to be -230.0 kJ/mol, a value obtained through high-level ab initio calculations [1]. This value is less negative compared to its methyl analog, methyl 1-pyrrolecarboxylate (M1PC), and differs significantly from positional isomers like ethyl 2-pyrrolecarboxylate (E2PC), which had an experimental enthalpy of formation of -226.5 kJ/mol [1].

Computational Chemistry Thermochemistry Material Stability

High Yield in Grignard-Based Synthesis Pathway

The pyrrole Grignard reagent reacts with diethyl carbonate to give almost exclusively ethyl 1-pyrrolecarboxylate, in contrast to reactions with ethyl thiocarbonates which yield the 2-substituted isomer [1]. This selectivity is a key differentiator. In a related synthetic procedure, the formation of ethyl 1-pyrrolecarboxylate via an N-carbethoxylation step was achieved with an 84% isolated yield after chromatographic purification .

Synthetic Chemistry Organometallics Process Development

Incompatible with Diels-Alder Cycloaddition: Class-Level Reactivity Differentiation

Unlike many other dienes, pyrrole and its N-substituted derivatives, including ethyl pyrrole-1-carboxylate, are not good substrates for Diels-Alder reactions [1]. They readily undergo Michael addition upon treatment with dienophiles, and the resulting bicyclic adducts are thermodynamically unstable [1]. This is a class-level property.

Reaction Chemistry Synthetic Planning Process Safety

Optimal Research and Industrial Application Scenarios for Ethyl Pyrrole-1-Carboxylate


As a Protected Pyrrole Building Block in Multi-Step Synthesis

Ethyl pyrrole-1-carboxylate is an ideal N-protected pyrrole synthon for multi-step synthetic sequences. Its utility is validated by its use as a building block for synthesizing complex pyrrole derivatives . The N-carbethoxy group acts as a protecting group, allowing for selective functionalization at the C2 and C5 positions of the pyrrole ring. This is particularly valuable in the construction of pharmacologically relevant heterocycles, where controlling reactivity is paramount. This application is supported by the evidence of its selective formation via Grignard chemistry and its well-defined electrophilic substitution patterns .

As a Reference Standard in Thermochemical and Computational Studies

The precise computational determination of its thermochemical properties, such as its standard molar enthalpy of formation (-230.0 kJ/mol), makes ethyl 1-pyrrolecarboxylate a valuable benchmark for developing and validating computational models for heterocyclic compounds [1]. Its data can be used in group additivity schemes to predict the properties of more complex pyrrole-containing molecules, which is crucial in process development and safety engineering [1].

As a Precursor for Selective Electrophilic Functionalization

The electron-rich nature of the pyrrole ring in ethyl pyrrole-1-carboxylate makes it susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups . This property is exploited to synthesize diverse chemical libraries for medicinal chemistry. For example, it can be fluorinated with Selectfluor™ to yield 3-fluoro derivatives, or halogenated to create handles for cross-coupling reactions . This modular reactivity is central to its role as a versatile intermediate .

As a Starting Material for the Development of Conducting Polymers

The pyrrole subunit is a fundamental building block for polypyrroles, a key class of conducting polymers used in new materials [1]. Ethyl pyrrole-1-carboxylate can serve as a monomer or as a precursor to other monomers in the synthesis of these polymers. Its thermochemical data provides a foundation for understanding the stability and reactivity of these materials, aiding in the selection of appropriate polymerization and processing conditions [1].

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